![molecular formula C7H10INO B2369339 1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one CAS No. 2137822-75-2](/img/structure/B2369339.png)
1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one, also known as 3-Iodo-2-azabicyclo[2.2.1]heptan-2-one or simply as Iodoarecoline, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
- High-performance Polythioesters : Researchers have explored the polymerization of [221]BTL to create polythioesters with remarkable properties. These materials exhibit intrinsic crystallinity, high thermal stability, and full chemical recyclability. Unlike traditional trade-offs, they combine crystallinity with ductility and toughness, making them promising candidates for sustainable plastics .
- [221]BTL’s ability to depolymerize back to its monomer building blocks offers a circular economy approach. By designing polymers that can be recycled efficiently without compromising performance, we address environmental and economic challenges associated with conventional plastics .
- When polymerized with the organocatalyst IMES, [221]BTL produces a stereoregular threodisyndiotactic polymer. This controlled tacticity enhances material properties and opens avenues for tailored applications .
- [221]BTL can be prepared from bio-based olefin carboxylic acids, emphasizing its sustainable origin. Researchers explore its synthesis routes and potential as a green alternative in chemical processes .
- Researchers investigate [221]BTL derivatives for functional materials, such as coatings, adhesives, and membranes. Its unique bicyclic structure may impart specific properties, including selective permeability and mechanical strength .
- While less explored, [221]BTL’s structural features could inspire novel drug scaffolds. Its bridged bicyclic framework may offer advantages in terms of stability, conformational rigidity, and interactions with biological targets .
Polymer Chemistry and Material Science
Chemical Recycling and Circular Economy
Organocatalysis and Stereoregularity
Bio-based Synthesis and Sustainability
Functional Materials
Medicinal Chemistry and Drug Design
Mechanism of Action
properties
IUPAC Name |
1-(iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10INO/c8-4-7-2-1-5(3-7)6(10)9-7/h5H,1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCQKESGPWBDIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)N2)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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